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molecular formula C13H11NO2 B3021509 N-(3-Hydroxyphenyl)benzamide CAS No. 3743-28-0

N-(3-Hydroxyphenyl)benzamide

Cat. No. B3021509
M. Wt: 213.23 g/mol
InChI Key: SYNOBHNBCHZOHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08293715B2

Procedure details

By using 3-aminophenol (1.0 g) and benzoyl chloride (644 mg) as starting materials, the title compound (573 mg) was obtained in the same manner as that of Reference Example 18.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
644 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[C:9](Cl)(=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[OH:8][C:4]1[CH:3]=[C:2]([NH:1][C:9](=[O:16])[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Step Two
Name
Quantity
644 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1)NC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 573 mg
YIELD: CALCULATEDPERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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